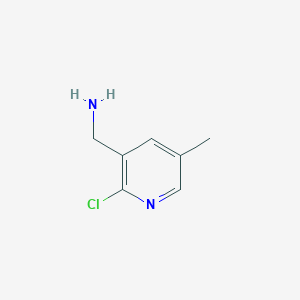

(2-Chloro-5-methylpyridin-3-YL)methanamine

描述

属性

IUPAC Name |

(2-chloro-5-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACLUHFTRMKJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278603 | |

| Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-07-9 | |

| Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Aminomethylation of 2-Chloro-5-methylpyridine

The most commonly reported and industrially relevant method for synthesizing (2-Chloro-5-methylpyridin-3-yl)methanamine involves the aminomethylation of 2-chloro-5-methylpyridine. This process typically proceeds via:

- Starting Material : 2-chloro-5-methylpyridine

- Reagents : Formaldehyde (as a source of the methylene group) and an amine source (commonly ammonia or primary amines)

- Reaction Type : Mannich-type or related aminomethylation reaction, where the pyridine ring undergoes substitution at the 3-position by the methanamine group.

This reaction is conducted under controlled conditions to ensure selective substitution and to avoid over-alkylation or side reactions. The process yields this compound with good purity suitable for further applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Chloro-5-methylpyridine + Formaldehyde + Amine | Formation of methanamine substituent at 3-position |

This method is preferred due to its straightforward approach and availability of starting materials.

Preparation of 2-Chloro-5-methylpyridine Precursor

Since the aminomethylation depends on 2-chloro-5-methylpyridine, its preparation is critical. According to patent literature, 2-chloro-5-methylpyridine can be synthesized by chlorination of 5-methylpyridine derivatives using chlorinating agents such as:

- Phosphorus trichloride

- Thionyl chloride

- Sulfuryl dichloride

Under controlled reaction conditions, these reagents selectively introduce the chlorine atom at the 2-position of the pyridine ring. The process typically involves:

- Starting from 5-methylpyridine or related intermediates

- Chlorination under cooling and stirring to maintain selectivity

- Purification steps to isolate 2-chloro-5-methylpyridine

This precursor synthesis is a crucial step enabling the subsequent aminomethylation.

| Chlorinating Agent | Reaction Conditions | Notes |

|---|---|---|

| Phosphorus trichloride | Controlled temperature, inert atmosphere | Selective chlorination at 2-position |

| Thionyl chloride | Cooling, stirring | Efficient chlorinating reagent |

| Sulfuryl dichloride | Mild conditions | Alternative chlorinating agent |

Research Findings and Optimization

- Reaction Selectivity : The aminomethylation reaction requires careful control of pH, temperature, and stoichiometry to favor substitution at the 3-position without affecting the chloro or methyl substituents.

- Yield Considerations : Optimized reaction conditions reported yield high purity products with minimal by-products.

- Safety and Handling : Both the chlorination and aminomethylation steps involve hazardous reagents (chlorinating agents, formaldehyde, amines), necessitating proper ventilation, temperature control, and personal protective equipment.

Summary Table of Preparation Workflow

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 5-Methylpyridine | Phosphorus trichloride / Thionyl chloride / Sulfuryl dichloride, cooling, stirring | 2-Chloro-5-methylpyridine | Key precursor synthesis |

| 2 | 2-Chloro-5-methylpyridine | Formaldehyde + Amine source, controlled pH and temperature | This compound | Aminomethylation reaction |

化学反应分析

Types of Reactions

(2-Chloro-5-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 5-position can be oxidized to form the corresponding carboxylic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine carboxylic acids.

Reduction: Piperidine derivatives.

科学研究应用

Chemistry

This compound is primarily used as a building block in organic synthesis. Its unique structural properties allow for the creation of more complex organic molecules.

Common Reactions :

- Nucleophilic Substitution : Used to introduce various functional groups.

- Amination Reactions : Essential for synthesizing amines from halides.

Biological Research

In biological contexts, (2-Chloro-5-methylpyridin-3-yl)methanamine serves as a ligand in binding studies and has been investigated for its interactions with enzymes and receptors.

Mechanism of Action :

The compound can modulate enzyme activities by binding to specific molecular targets, influencing biochemical pathways related to various physiological processes.

Agrochemicals

The compound is utilized in the production of agrochemicals, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its pyridine structure contributes to the biological activity of these compounds.

Pharmaceutical Development

Research indicates that derivatives of this compound may exhibit potential therapeutic effects, particularly in neuropsychiatric disorders through inhibition of phosphodiesterase enzymes like PDE10A.

Study on PDE10A Inhibition

Research has shown that modifications of pyridine derivatives can enhance their potency against PDE10A, which is linked to cognitive functions and mood regulation. This suggests that this compound could be further explored for potential neuropharmacological applications.

作用机制

The mechanism of action of (2-Chloro-5-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyridine-based methanamine derivatives are structurally or functionally related, with variations in substituents impacting their physicochemical and biological properties:

*Calculated based on molecular formula.

Substituent Effects on Properties

- Chloro vs.

- Methyl vs. Trifluoromethyl : The trifluoromethyl group in (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine HCl enhances metabolic stability and lipophilicity, making it more suitable for central nervous system targets .

- Methanamine vs. Methanol: The -NH₂ group in methanamines enables hydrogen bonding with biological targets, whereas -OH in (2-chloro-5-methylpyridin-3-yl)methanol limits such interactions but improves solubility in polar solvents .

Solubility and Stability

- Solubility : Methanamines generally exhibit moderate solubility in organic solvents (e.g., dichloromethane, THF) but poor aqueous solubility. Substituents like CF₃ () further reduce water solubility, necessitating formulation adjustments .

- Stability : The hydrochloride salt form of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine enhances stability under storage compared to free bases .

生物活性

(2-Chloro-5-methylpyridin-3-YL)methanamine, also known as this compound hydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10ClN2

- Molecular Weight : 162.62 g/mol

- CAS Number : 1432754-65-8

The compound features a chlorine atom and a methyl group on the pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It acts as a ligand that binds to various receptors or enzymes, modulating their activities. The exact pathways and targets can vary depending on the biological context in which the compound is used. Notably, it has been implicated in enzyme interactions and may serve as a building block for synthesizing more complex organic molecules .

Potential Applications

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, particularly in the context of central nervous system (CNS) disorders.

- Pharmacological Studies : It has been utilized in pharmacological studies to understand its effects on various biological systems.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- A study indicated that modifications to the pyridine core could enhance the potency and selectivity of derivatives in targeting specific receptors related to schizophrenia treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Structure | Precursor in synthesis; less bioactive than methanamine derivative. |

| 2-Chloro-3-iodo-5-methylpyridine | Structure | Similar structural properties; different reactivity profile. |

| 2-Chloro-3-methoxy-5-methylpyridine | Structure | Exhibits distinct chemical properties due to methoxy substitution. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (2-chloro-5-methylpyridin-3-yl)methanamine, and how can reaction conditions influence product distribution?

- Answer : A common method involves chlorination of 3-methylpyridine derivatives. For example, phthalyl chloride reacts with 3-methylpyridine-N-oxide in dichloromethane with triethylamine as a base, yielding 2-chloro-5-methylpyridine as the major product (84%) alongside 16% of a regioisomer . Optimization requires precise control of stoichiometry, temperature, and solvent polarity to minimize side products. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

- Answer : Structural confirmation involves 1H/13C NMR to verify substitution patterns on the pyridine ring (e.g., chlorine and methyl groups at positions 2 and 5, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C7H9ClN2, theoretical ~156.05 g/mol). FT-IR identifies amine (-NH2) stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloro substituent or oxidation of the amine group. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC monitoring for impurities .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro and methyl groups influence the reactivity of this compound in cross-coupling reactions?

- Answer : The chloro group acts as a leaving site in Suzuki-Miyaura couplings, while the methyl group at position 5 enhances steric hindrance, potentially reducing coupling efficiency. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental optimization of catalysts (e.g., Pd(PPh3)4 vs. XPhos) and bases (K2CO3 vs. Cs2CO3) is critical to achieve >90% yields .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Answer : Discrepancies often arise from variations in substrate purity , catalyst loading , or reaction scale . For example, tert-butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate synthesis (CAS 1203499-18-6) shows yield fluctuations (70–85%) due to incomplete Boc protection. Systematic DOE (Design of Experiments) approaches, including temperature gradients and reagent ratios, can identify critical parameters .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases or GPCRs), leveraging the amine group’s hydrogen-bonding potential. QSAR models correlate substituent effects (e.g., Cl vs. CF3 at position 2) with bioactivity. For instance, replacing Cl with trifluoromethyl may enhance lipophilicity and blood-brain barrier penetration .

Methodological Recommendations

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) for intermediates.

- Analytical Validation : Combine NMR, HRMS, and HPLC (>98% purity thresholds).

- Stability Testing : Conduct forced degradation studies under acidic/basic/oxidative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。